An In-depth Technical Guide to the Physical Properties of (Cyclopropylmethyl)(methyl)amine Hydrochloride
An In-depth Technical Guide to the Physical Properties of (Cyclopropylmethyl)(methyl)amine Hydrochloride
Introduction
(Cyclopropylmethyl)(methyl)amine hydrochloride is a secondary amine salt that holds significance as a structural motif and intermediate in the landscape of pharmaceutical and agrochemical research. The incorporation of a cyclopropylmethyl group can impart unique conformational constraints and metabolic properties to a molecule, making a thorough understanding of its fundamental physical characteristics essential for its effective application. This guide provides a comprehensive overview of the key physical properties of (Cyclopropylmethyl)(methyl)amine hydrochloride, offering both established data and field-proven insights into the experimental methodologies for their determination. The focus is on the causality behind these properties, providing researchers, scientists, and drug development professionals with the foundational knowledge required for its synthesis, formulation, and analytical characterization.
Chemical Identity and Molecular Structure
A clear understanding of the molecular identity is the cornerstone of any physicochemical analysis. (Cyclopropylmethyl)(methyl)amine hydrochloride is the hydrochloride salt of the secondary amine, N-(cyclopropylmethyl)-N-methylamine. The formation of the hydrochloride salt is a common strategy in medicinal chemistry to enhance the aqueous solubility and stability of amine-containing compounds.[1]
The structure combines a strained three-membered cyclopropane ring with a methylamino moiety. This combination influences its steric and electronic properties, which in turn dictate its physical behavior.
Visualization of the Molecular Structure
The following diagram illustrates the chemical structure of (Cyclopropylmethyl)(methyl)amine hydrochloride, highlighting the key functional groups.
Caption: Chemical structure of (Cyclopropylmethyl)(methyl)amine hydrochloride.
Summary of Physicochemical Properties
The following table summarizes the key physical and chemical identifiers for (Cyclopropylmethyl)(methyl)amine hydrochloride. It is important to note that while some properties like molecular weight are calculated, experimental values for properties such as melting point and solubility can vary slightly depending on the purity of the sample and the experimental conditions.
| Property | Value | Source(s) |
| CAS Number | 77335-18-3 | [2] |
| Molecular Formula | C₅H₁₂ClN | [2] |
| Molecular Weight | 121.61 g/mol | [2][3] |
| IUPAC Name | 1-cyclopropyl-N-methylmethanamine;hydrochloride | PubChem[3] |
| Synonyms | (Cyclopropylmethyl)methylamine HCl, N-(Cyclopropylmethyl)-N-methylamine Hydrochloride | PubChem[3] |
| Appearance | Expected to be a white to off-white crystalline solid, based on similar amine hydrochlorides. | Inferred |
| Melting Point | Not definitively reported in the searched literature. | - |
| Boiling Point | Not applicable; likely to decompose upon strong heating. | Inferred |
| Solubility | Expected to be soluble in water and polar protic solvents (e.g., methanol, ethanol), and poorly soluble in nonpolar organic solvents. | Inferred[1] |
| pKa | Not reported in the searched literature. Expected to be in the range of 9-11 for a secondary alkyl amine hydrochloride. | Inferred |
Solubility Profile: A Deeper Dive
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences its absorption, distribution, and formulation. As (Cyclopropylmethyl)(methyl)amine hydrochloride is an ionic salt, its solubility is governed by its ability to dissociate and the subsequent solvation of the resulting ions.
Theoretical Considerations
The presence of the ammonium cation and the chloride anion makes the compound highly polar. Consequently, it is expected to exhibit good solubility in polar protic solvents like water, where the ions can be effectively solvated through ion-dipole interactions and hydrogen bonding. In contrast, its solubility in nonpolar aprotic solvents, such as hexanes or toluene, is anticipated to be low due to the inability of these solvents to stabilize the charged species.
The formation of the hydrochloride salt from the free amine drastically increases its aqueous solubility, a principle widely exploited in drug development to improve the bioavailability of poorly soluble basic compounds.[4]
Experimental Protocol for Solubility Determination
A reliable method for determining the solubility of (Cyclopropylmethyl)(methyl)amine hydrochloride is the isothermal equilibrium method. This protocol provides a self-validating system for generating accurate solubility data.
Objective: To determine the equilibrium solubility of (Cyclopropylmethyl)(methyl)amine hydrochloride in various solvents at a controlled temperature.
Materials:
-
(Cyclopropylmethyl)(methyl)amine hydrochloride (purity >99%)
-
Analytical grade solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane)
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Thermostatic shaker bath
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Calibrated analytical balance
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Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
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Volumetric flasks, pipettes, and syringe filters (0.22 µm)
Methodology:
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Preparation of Saturated Solutions: Add an excess amount of the compound to a known volume of each solvent in sealed vials. The excess solid ensures that the solution reaches saturation.
-
Equilibration: Place the vials in a thermostatic shaker bath at a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand in the thermostatic bath for several hours to permit the undissolved solid to settle. For finer suspensions, centrifugation can be employed to facilitate clear separation.
-
Sample Analysis: Carefully withdraw a known volume of the clear supernatant, filter it through a syringe filter, and dilute it with a suitable mobile phase. The concentration of the dissolved compound is then quantified using a validated HPLC method against a calibration curve.
-
Data Analysis: The solubility is calculated from the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility, with the results reported as the mean ± standard deviation.
This experimental workflow can be visualized as follows:
Caption: Isothermal equilibrium solubility determination workflow.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of chemical compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While specific spectral data for (Cyclopropylmethyl)(methyl)amine hydrochloride is not widely published, the expected signals can be predicted based on its structure.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the methylene protons adjacent to the nitrogen, the methine proton of the cyclopropyl group, and the methylene protons within the cyclopropyl ring. The protons on the nitrogen may appear as a broad signal.
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¹³C NMR: The carbon NMR spectrum should display signals corresponding to the methyl carbon, the methylene carbon adjacent to the nitrogen, and the methine and methylene carbons of the cyclopropyl ring.
The chemical shifts in both ¹H and ¹³C NMR will be influenced by the electron-withdrawing effect of the protonated amino group.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of (Cyclopropylmethyl)(methyl)amine hydrochloride is expected to exhibit characteristic absorption bands:
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N-H Stretching: A broad and strong absorption band in the region of 2400-3000 cm⁻¹ is characteristic of the N-H stretching vibrations of a secondary ammonium salt.
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C-H Stretching: Absorptions corresponding to the C-H stretching of the alkyl and cyclopropyl groups are expected around 2850-3000 cm⁻¹. The C-H stretching of the cyclopropyl ring may appear at a slightly higher frequency (>3000 cm⁻¹).
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N-H Bending: An absorption band around 1500-1600 cm⁻¹ can be attributed to N-H bending vibrations.
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C-N Stretching: The C-N stretching vibration is typically observed in the 1000-1250 cm⁻¹ region.
Thermal Properties
Melting Point
The melting point of a crystalline solid is a key indicator of its purity. For an ionic compound like (Cyclopropylmethyl)(methyl)amine hydrochloride, the melting point is expected to be relatively high due to the strong electrostatic forces in the crystal lattice. The exact value would need to be determined experimentally, typically using a capillary melting point apparatus or differential scanning calorimetry (DSC).
Thermal Stability
Amine hydrochlorides can be susceptible to thermal decomposition, often liberating hydrogen chloride gas at elevated temperatures. Thermogravimetric analysis (TGA) is the standard method for assessing thermal stability by measuring the change in mass of a sample as a function of temperature.
Safety and Handling
Based on available data, (Cyclopropylmethyl)(methyl)amine hydrochloride is classified as an irritant.[3]
-
GHS Hazard Statements:
Handling Precautions: Due to its irritant nature, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust.
Conclusion
(Cyclopropylmethyl)(methyl)amine hydrochloride possesses the characteristic physical properties of a secondary amine salt, notably its presumed high polarity and aqueous solubility. This guide has outlined its key identifiers, provided a framework for understanding its solubility and spectroscopic features, and detailed the standard experimental protocols for their determination. For researchers and drug development professionals, a firm grasp of these fundamental properties is not merely academic; it is a practical necessity for the rational design of synthetic routes, the development of robust analytical methods, and the successful formulation of new chemical entities. The self-validating nature of the described protocols ensures that the data generated will be reliable and reproducible, forming a solid foundation for further research and development.
References
-
PubChem. (Cyclopropylmethyl)(methyl)amine hydrochloride. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Hydrochloride Salts in Chemical Stability: A Look at (S)-3-Amino-4-(3-chlorophenyl)butyric Acid Hydrochloride. [Link]
Sources
- 1. Buy [1-[(Methylamino)methyl]cyclopropyl]methanol HCl | 2309475-53-2 [smolecule.com]
- 2. (Cyclopropylmethyl)methylamine hydrochloride | 77335-18-3 | CDA33518 [biosynth.com]
- 3. (Cyclopropylmethyl)(methyl)amine hydrochloride | C5H12ClN | CID 12919210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
